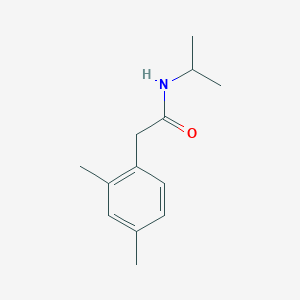![molecular formula C27H32N2O3 B5494320 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5494320.png)
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide, also known as AEB071, is a small molecule inhibitor that selectively targets protein kinase C (PKC) isozymes. PKC isozymes are involved in various cellular signaling pathways and play a crucial role in the regulation of cellular processes such as proliferation, differentiation, and survival. AEB071 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases.
Mechanism of Action
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide selectively targets PKC isozymes and inhibits their activity by binding to the ATP-binding site of the enzyme. PKC isozymes are involved in various cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting PKC isozymes, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide can modulate cellular processes such as proliferation, differentiation, and survival, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to inhibit the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to suppress the immune response by inhibiting the activation and proliferation of T cells. In transplant rejection, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to prevent the rejection of transplanted organs by inhibiting the activation and proliferation of T cells.
Advantages and Limitations for Lab Experiments
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has several advantages for lab experiments, including its high selectivity for PKC isozymes, its ability to penetrate the cell membrane, and its low toxicity. However, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
Several future directions for the research and development of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide have been proposed, including its potential applications in combination therapy with other anticancer drugs, its use as an immunosuppressive agent in organ transplantation, and its potential for the treatment of autoimmune diseases. Further studies are needed to fully understand the therapeutic potential of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide and its mechanisms of action in various diseases.
Synthesis Methods
The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide involves the condensation of 2-(1-adamantylamino)-2-oxoethylamine with 2-bromo-1-(4-fluorophenyl)ethanone to obtain the intermediate compound, followed by the reaction with N-(1-phenylethyl)benzamide to yield 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide. The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been reported in several studies and can be achieved through a multistep process.
Scientific Research Applications
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and transplant rejection. In preclinical studies, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the immune response in autoimmune diseases, and preventing transplant rejection.
properties
IUPAC Name |
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18(22-7-3-2-4-8-22)28-26(31)23-9-5-6-10-24(23)32-17-25(30)29-27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,18-21H,11-17H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPFNJEARGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-ylcarbamoylmethoxy)-N-(1-phenyl-ethyl)-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)

![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
